REACTION_CXSMILES
|
Cl.[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2.[OH-].[K+].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=O)[CH:14]=1>CO>[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=[C:3]2[C:4](=[O:10])[CH:5]3[CH2:8][CH2:9][N:2]2[CH2:7][CH2:6]3)[CH:14]=1 |f:0.1,2.3|
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Name
|
|
Quantity
|
8.25 kg
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Type
|
reactant
|
Smiles
|
Cl.N12CC(C(CC1)CC2)=O
|
Name
|
glass
|
Quantity
|
100 L
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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49.5 L
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Type
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solvent
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Smiles
|
CO
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Name
|
|
Quantity
|
5.55 kg
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
4.8 kg
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Type
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reactant
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Smiles
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N1=CC(=CC=C1)C=O
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Type
|
CUSTOM
|
Details
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The resulting mixture was stirred at 20° C.±5° C. for a minimum of 12 h, as the reaction
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with a mechanical stirrer
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Type
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CUSTOM
|
Details
|
resulting in a rise in reaction temperature from 50° C. to 56° C
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Type
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CUSTOM
|
Details
|
Upon completion of the reaction
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Type
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FILTRATION
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Details
|
the reaction mixture was filtered through a sintered glass funnel
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Type
|
WASH
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Details
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the filter cake was washed with methanol (74.2 L)
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Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated
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Type
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CUSTOM
|
Details
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transferred to a reaction flask
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Type
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ADDITION
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Details
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water (66.0 L) was added
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Type
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STIRRING
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Details
|
The suspension was stirred for a minimum of 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with water (90.0 L) until the pH of the rinse
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum at 50° C.±5° C. for a minimum of 12 h
|
Duration
|
12 h
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=C1N2CCC(C1=O)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.58 kg | |
YIELD: PERCENTYIELD | 89.3% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |